molecular formula C5H5Br2NO B1273010 2-Bromopyridine N-oxide hydrobromide CAS No. 206860-49-3

2-Bromopyridine N-oxide hydrobromide

Cat. No.: B1273010
CAS No.: 206860-49-3
M. Wt: 254.91 g/mol
InChI Key: DKUDDLJCRIFJLN-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-Bromopyridine N-oxide Hydrobromide is a useful reagent for the hydroboration-Suzuki cross coupling of unsaturated amino acids . This suggests that the compound’s primary targets are unsaturated amino acids. These amino acids play crucial roles in protein synthesis and function, serving as the building blocks of proteins.

Mode of Action

The compound interacts with its targets (unsaturated amino acids) through a process known as hydroboration-Suzuki cross coupling . This is a type of chemical reaction where a boron compound and a halide compound are coupled together. In this case, the this compound acts as the halide compound.

Biochemical Pathways

The hydroboration-Suzuki cross coupling process affects the biochemical pathways related to protein synthesis and function. By interacting with unsaturated amino acids, the compound can influence the structure and function of proteins, potentially leading to changes in cellular processes and functions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins affected by the compound’s interaction with unsaturated amino acids. By influencing protein structure and function, the compound could potentially affect a wide range of cellular processes .

Biochemical Analysis

Biochemical Properties

2-Bromopyridine N-oxide hydrobromide plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, facilitating reactions such as hydroboration-Suzuki cross-coupling of unsaturated amino acids . This compound can act as a reagent in the synthesis of derivatives of natural products like pyrimine . The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes and participate in nucleophilic substitution reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause respiratory tract irritation and gastrointestinal irritation when ingested . These effects suggest that this compound can alter cellular homeostasis and metabolic processes, potentially leading to changes in cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with pyridine-N-oxide and borane, which are biologically significant . Additionally, it can undergo oxidation to form N-oxide derivatives, which can further participate in substitution reactions . These molecular interactions highlight the compound’s versatility and its potential to modulate biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its application in research. The compound is stable at room temperature and has a melting point of 145-147°C . Its long-term effects on cellular function have not been extensively studied. It is essential to monitor the compound’s stability and potential degradation products to ensure accurate and reproducible results in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects such as skin and eye irritation . It is important to determine the threshold levels for toxicity and therapeutic efficacy to optimize its use in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidation and substitution reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of N-oxide derivatives . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function in biochemical reactions . Understanding these transport mechanisms is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as well as its interactions with other biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopyridine N-oxide hydrobromide can be synthesized through the oxidation of 2-bromopyridine using a suitable peracid, followed by the addition of hydrobromic acid . The general synthetic route involves:

    Oxidation: 2-Bromopyridine is oxidized to 2-bromopyridine N-oxide using a peracid such as m-chloroperbenzoic acid.

    Addition of Hydrobromic Acid: The resulting 2-bromopyridine N-oxide is then treated with hydrobromic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled addition of 2-aminopyridine to hydrobromic acid under cooling conditions, followed by bromination with liquid bromine . The reaction temperature is maintained below -5°C to ensure the stability of the intermediate compounds.

Chemical Reactions Analysis

Types of Reactions

2-Bromopyridine N-oxide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.

    Substitution: The bromine atom at the 2-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Peracids such as m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Further oxidized derivatives of pyridine.

    Reduction: 2-Bromopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromopyridine N-oxide hydrobromide is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Similar to 2-bromopyridine but with a chlorine atom instead of bromine.

    3-Bromopyridine: An isomer with the bromine atom at the 3-position.

    2-Aminopyridine: The precursor used in the industrial synthesis of 2-bromopyridine N-oxide hydrobromide.

Uniqueness

This compound is unique due to the presence of both the N-oxide and bromine functional groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-bromo-1-oxidopyridin-1-ium;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO.BrH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUDDLJCRIFJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)Br)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369120
Record name 2-Bromopyridine N-oxide hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206860-49-3
Record name 2-Bromopyridine N-oxide hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromopyridine N-oxide hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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